

AK-2292: A Technical Whitepaper on a First-in-Class STAT5 Degrader

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial studies and publications concerning **AK-2292**, a novel and selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and targeted protein degradation.

Core Compound Profile

AK-2292 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both STAT5A and STAT5B isoforms.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][4][5][6] The compound operates by linking the STAT5 protein to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers high selectivity and has shown to be effective in cell lines and in vivo models with elevated levels of phosphorylated STAT5.[5]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from initial studies on **AK-2292**, highlighting its potency and efficacy in various experimental settings.



Table 1: In Vitro Degradation and Potency of AK-2292

Parameter	Value	Cell Line(s)	Notes
DC50	0.10 μΜ	Not Specified	Concentration for 50% degradation of STAT5.
IC50	0.36 μΜ	SKNO1	Concentration for 50% inhibition of cell growth after 4 days.[1]
0.35 μΜ	MV4;11	Concentration for 50% inhibition of cell growth after 4 days.[1]	
0.18 μΜ	Kasumi-3	Concentration for 50% inhibition of cell growth after 4 days.[1]	_
STAT5 Degradation	>75% at 0.2 μM	SKNO1	Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours.[1][6]
>95% at 1 μM	SKNO1	Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours.[1][6]	
STAT5 Depletion	>95%	MV4;11 xenograft tissues	Rapid depletion of STAT5 and pSTAT5Y694 proteins after a single 150 mg/kg intraperitoneal dose.[1][6]



Table 2: In Vivo Efficacy of AK-2292 in a Mouse Xenograft Model

Animal Model	Dosing Regimen	Tumor Growth Inhibition	Observations
MV4;11 Xenograft	50 mg/kg; i.p. once daily, 5 days/week for 3 weeks	50%	Dose-dependent inhibition.[1]
100 mg/kg; i.p. once daily, 5 days/week for 3 weeks	60%	No reported animal weight loss or other signs of toxicity.[1]	
200 mg/kg; i.p. once daily, 5 days/week for 3 weeks	80%		-

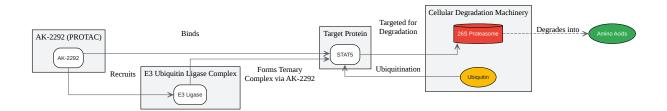
Table 3: Pharmacokinetic Properties of AK-2292

Parameter	Value	Route of Administration
Plasma Half-life (t1/2)	1.9 hours	Intraperitoneal (i.p.)
Clearance (CL)	0.77 L/h/kg	Intraperitoneal (i.p.)
Volume of Distribution (Vz)	2.1 L/kg	Intraperitoneal (i.p.)

Signaling Pathway and Mechanism of Action

AK-2292 functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (STAT5) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT5, marking it for degradation by the 26S proteasome. This mechanism of action effectively depletes the cellular levels of STAT5, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.





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Caption: Mechanism of action of AK-2292 as a STAT5 PROTAC degrader.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial publications are provided below.

In Vitro Cell Growth Inhibition Assay

- Cell Lines: SKNO1, MV4;11, and Kasumi-3 acute myeloid leukemia cells.[1][6]
- Compound Concentrations: A range of concentrations from 0.0015 μM to 15 μM.[1][6]
- Incubation Time: 4 days.[1][6]
- Methodology: The specific method for assessing cell viability (e.g., MTT, CellTiter-Glo) is not detailed in the provided information but is a standard procedure. The assay measures the number of viable cells after treatment with AK-2292 to determine the IC50 values.

Western Blot Analysis for Protein Degradation

- Cell Lines: SKNO1 and MV4;11 cells.[1][6]
- Compound Concentrations: 0.008 μM to 5 μM.[1][6]

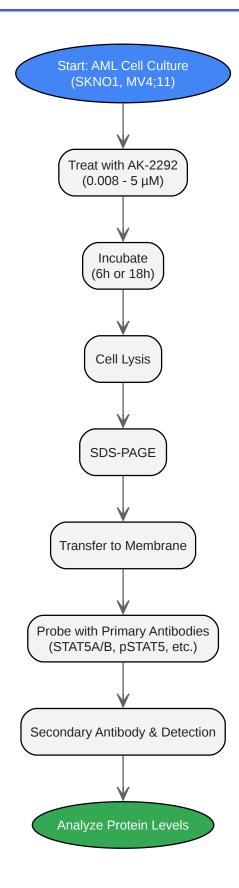
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- Incubation Times: 6 hours for MV4;11 cells and 18 hours for SKNO1 cells.[1][6]
- Methodology: Cells are treated with the specified concentrations of AK-2292 for the
 indicated times. Following treatment, cell lysates are prepared, and proteins are separated
 by SDS-PAGE. The levels of STAT5A, STAT5B, phosphorylated STAT5 (pSTAT5Y694), and
 other STAT proteins (STAT1, STAT2, STAT3, STAT4, and STAT6) are assessed by
 immunoblotting with specific antibodies.[1]





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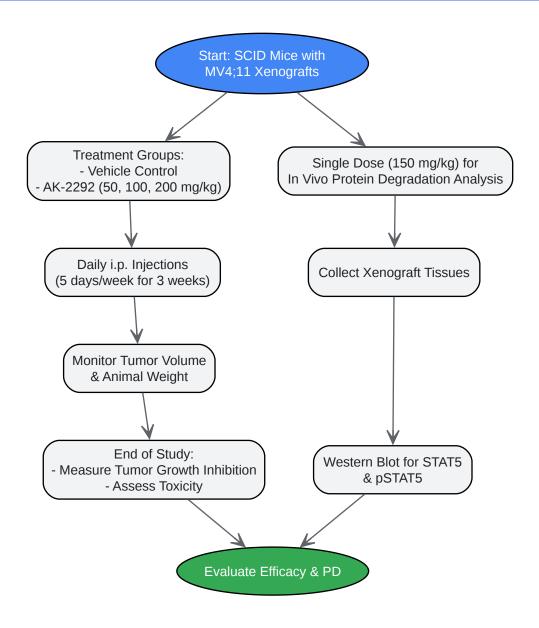
Caption: General workflow for Western blot analysis of AK-2292-induced protein degradation.



In Vivo Xenograft Model Study

- Animal Model: Severe combined immunodeficient (SCID) mice bearing MV4;11 tumors.[6]
- Compound Administration: Intraperitoneal (i.p.) injection.[6]
- Dosing Schedule: 50, 100, or 200 mg/kg administered once a day, 5 days a week for 3 weeks.[1][6]
- Methodology: Tumor growth is monitored throughout the treatment period. At the end of the study, tumor growth inhibition is calculated. For protein degradation analysis in vivo, a single dose of 150 mg/kg is administered, and tumor tissues are collected to assess the levels of STAT5 and pSTAT5Y694 proteins.[1][6] Animal weight and overall health are monitored for signs of toxicity.[1]





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